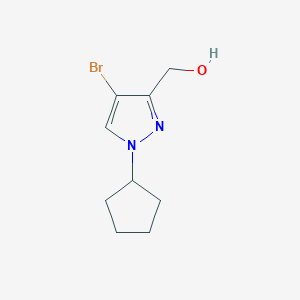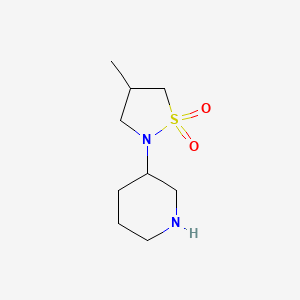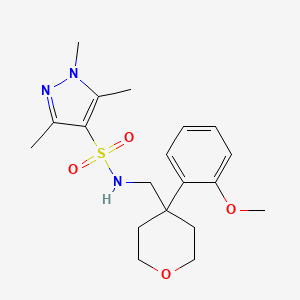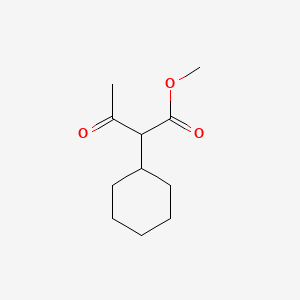![molecular formula C8H13NO B2689419 (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol CAS No. 2416229-13-3](/img/structure/B2689419.png)
(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol” is a chemical compound with the CAS Number: 2416229-13-3 . It has a molecular weight of 139.2 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H13NO/c9-7-4-1-5-6 (2-4)8 (5,7)3-10/h4-7,10H,1-3,9H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemo-, Regio-, and Stereoselectivity in Synthesis
Hydromethoxylation studies on tricyclic compounds similar to "(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol" demonstrate chemo-, regio-, and stereoselective reactions, which are essential for the synthesis of complex organic molecules. For instance, the acid-catalyzed hydromethoxylation of tricyclohept-1-yl phenyl sulfones with methanol exhibits pronounced selectivity, leading to mixtures of diastereoisomeric products. These findings are crucial for understanding the chemical behavior of tricyclic compounds and optimizing synthesis protocols for desired outcomes (Vasin, Petrov, Kalyazin, & Razin, 2010).
Catalytic Applications
Research has demonstrated the utilization of methanol as both a C1 synthon and a hydrogen source in the selective N-methylation of amines, showcasing the potential for using simple alcohols in organic synthesis. This approach, employing ruthenium chloride as a catalyst, highlights the versatility of methanol in facilitating cost-effective and clean synthetic methods, which could be relevant for modifying or synthesizing compounds with tricyclic structures similar to "this compound" (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).
Novel Synthesis Methods
Innovative synthetic routes have been explored for the creation of complex structures, offering insights into the construction of tricyclic and related compounds. For example, the Ugi multi-component reaction facilitates the assembly of tricyclic frameworks, which could be applied to the synthesis of "this compound" derivatives. Such methodologies underscore the evolving landscape of synthetic organic chemistry and its capacity to access intricate molecular architectures (Sonaglia, Banfi, Riva, & Basso, 2012).
Magnetic Properties of Complexes
The study of cobalt clusters, potentially related in structure to tricyclic compounds, has revealed significant insights into magnetic properties and single-molecule magnet behavior. Research on azido-bridged disc-like heptanuclear Co(II)-clusters indicates the potential for designing materials with unique magnetic properties, which could have implications for the development of molecular magnets and advanced materials science applications (Zhang, Wernsdorfer, Pan, Wang, & Gao, 2006).
Safety and Hazards
The safety information for “(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol” includes several hazard statements: H315, H318, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propiedades
IUPAC Name |
(7-amino-1-tricyclo[2.2.1.02,6]heptanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-7-4-1-5-6(2-4)8(5,7)3-10/h4-7,10H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDIQDKABWWSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2689337.png)


![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)
![4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2689341.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2689343.png)


![2,4,5-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2689350.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2689351.png)



